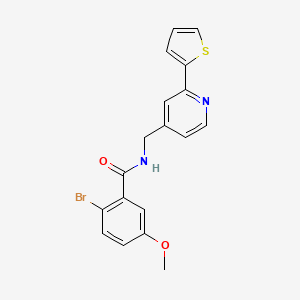![molecular formula C9H10BrN B2839820 2-[(4-氯苯基)硫代]-4-(4-异丙基苯基)-4-氧代丁酸 CAS No. 937640-02-3](/img/structure/B2839820.png)
2-[(4-氯苯基)硫代]-4-(4-异丙基苯基)-4-氧代丁酸
概述
描述
8-Bromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. The compound has the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules.
科学研究应用
8-Bromo-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors .
安全和危害
未来方向
Research on 8-Bromo-1,2,3,4-tetrahydroquinoline and related compounds is ongoing. For example, one study discusses the development of novel 1,2,3,4-tetrahydroquinoline scaffolds as potent NF-kappaB inhibitors . Another study discusses the transition-metal-catalyzed directed carbon–carbon bond forming reactions for the C8–H functionalization of quinolines and tetrahydroquinolines .
作用机制
Target of Action
8-Bromo-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a structural motif of various natural products and therapeutic lead compounds Tetrahydroquinoline derivatives have been found to interact with a variety of targets, including retinoic acid receptor-related orphan receptor γ (rorγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
It’s known that tetrahydroquinoline derivatives can act as inverse agonists of rorγ, inhibiting its transcriptional activity . This suggests that 8-Bromo-1,2,3,4-tetrahydroquinoline may interact with its targets in a similar manner, leading to changes in gene expression.
Biochemical Pathways
The inhibition of rorγ by tetrahydroquinoline derivatives can impact the differentiation of cd4+t cells into th17 cells, and the production of pro-inflammatory cytokines, including il-17 and il-22 . This suggests that 8-Bromo-1,2,3,4-tetrahydroquinoline may influence similar pathways.
Result of Action
The inhibition of rorγ by tetrahydroquinoline derivatives can lead to a decrease in the production of pro-inflammatory cytokines, which may result in anti-inflammatory effects .
生化分析
Molecular Mechanism
It’s known that some tetrahydroquinoline derivatives can cause DNA fragmentation , but whether 8-Bromo-1,2,3,4-tetrahydroquinoline shares this property is not clear.
Temporal Effects in Laboratory Settings
It’s recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its integrity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure selective bromination at the 8-position .
Industrial Production Methods: Industrial production of 8-Bromo-1,2,3,4-tetrahydroquinoline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 8-Bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Various substituted tetrahydroquinolines.
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: The parent compound without the bromine substitution.
6-Bromo-1,2,3,4-tetrahydroquinoline: Another brominated derivative with bromine at the 6-position.
8-Methoxy-1,2,3,4-tetrahydroquinoline: A methoxy-substituted derivative .
Uniqueness: 8-Bromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromine substitution at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern makes it a valuable compound in the synthesis of novel pharmacologically active molecules .
属性
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKLHAZLSZWPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
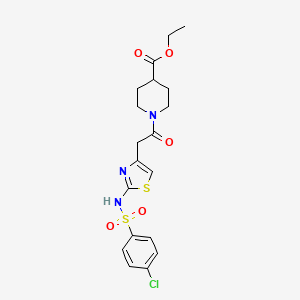
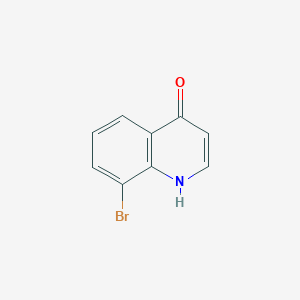


![1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2839743.png)
![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)
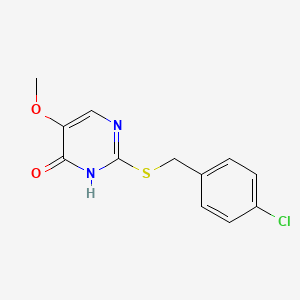
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)

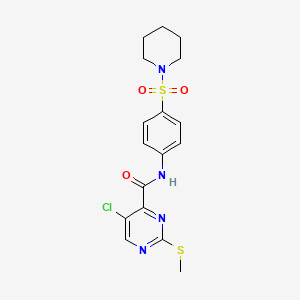
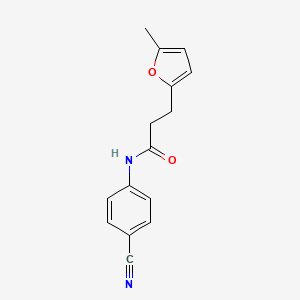
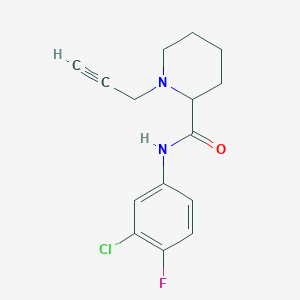
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2839758.png)
